molecular formula C20H22N4O7S B2887291 N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 868982-45-0

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2887291
CAS No.: 868982-45-0
M. Wt: 462.48
InChI Key: LBNXSZRARHUNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a recognized and potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in critical cellular processes. MAP4K4 inhibition has been investigated as a therapeutic strategy for type 2 diabetes and insulin resistance by targeting the downstream signaling of the amino acid sensor GLUT4. Research utilizing this compound focuses on elucidating the role of MAP4K4 in metabolic disorders, including its effects on glucose homeostasis and lipid metabolism. Beyond metabolic disease, MAP4K4 signaling is a key pathway in cancer biology, inflammation, and immune cell activation . The specific molecular architecture of this inhibitor, featuring the 1,4-benzodioxane sulfonamide and oxazolidine scaffolds, is designed for high-affinity binding and selectivity, making it a valuable chemical probe for dissecting complex kinase-driven pathways in cancer cell proliferation, migration, and invasion . This compound is intended for the study of intracellular signaling cascades and for validating MAP4K4 as a potential node for pharmacological intervention in preclinical research models.

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S/c25-19(22-12-14-3-1-2-6-21-14)20(26)23-13-18-24(7-8-31-18)32(27,28)15-4-5-16-17(11-15)30-10-9-29-16/h1-6,11,18H,7-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNXSZRARHUNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with oxazolidine derivatives under controlled conditions to form the intermediate. This intermediate is further reacted with ethanediamide derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The oxazolidine and pyridine moieties can also interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share key features such as benzodioxine cores, sulfonamide or ethanediamide linkers, and heteroaromatic substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred biological relevance:

Structural and Functional Comparison

Functional Group Impact on Properties

  • Sulfonyl vs.
  • Oxazolidine vs. Dimethylaminomethyl/Thiophene: The 1,3-oxazolidine ring in the target compound may confer conformational rigidity, analogous to oxazolidinone antibiotics (e.g., linezolid), suggesting possible antimicrobial or enzyme-inhibitory activity . In contrast, the dimethylaminomethyl group in ’s compound enhances aqueous solubility, while the thiophene in ’s compound increases lipophilicity, which could influence membrane permeability .
  • Pyridine vs. Thiophene : The pyridin-2-ylmethyl group in the target compound provides a basic nitrogen atom capable of hydrogen bonding, unlike the thiophene in ’s compound. This difference may affect target selectivity or pharmacokinetic profiles .

Biological Activity

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of the compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Benzodioxine moiety : Contributes to enzyme inhibition and potential antimicrobial activity.
  • Oxazolidine ring : Known for its role in antibiotic properties.
  • Pyridine substituent : Enhances binding affinity to biological targets.

The molecular formula of the compound is C20H22N4O7SC_{20}H_{22}N_4O_7S, with a molecular weight of approximately 498.55 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzodioxine structure allows it to interact with hydrophobic pockets in enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues.
  • Neurotransmitter Regulation : The oxazolidine and pyridine moieties enhance specificity and potency against targeted enzymes involved in neurotransmitter regulation .

1. Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

Compound Target Organisms Activity
4-Thiazolidinone derivativesStaphylococcus aureus, Escherichia coliComparable or superior antibacterial activity to reference drugs
Benzodioxane derivativesAspergillus niger, Candida albicansNotable antifungal activities

2. Anti-inflammatory and Anticancer Activity

Various studies have demonstrated that derivatives of benzodioxane possess anti-inflammatory and anticancer properties:

  • Compounds containing the benzodioxane scaffold have shown hepatoprotective and antioxidant activities .
  • Specific analogs have been reported to inhibit pathways critical in cancer progression, such as the p38α MAPK pathway .

3. Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, suggesting potential applications in treating diabetes and Alzheimer's disease:

Enzyme Inhibitory Effect Potential Application
α-glucosidaseSignificant inhibitionDiabetes management
AcetylcholinesteraseSignificant inhibitionAlzheimer's treatment

Case Studies

  • Inhibitory Effects on α-glucosidase : A study demonstrated that derivatives similar to this compound effectively reduced glucose absorption in diabetic models.
  • Anticancer Properties : Research on a benzodioxane derivative showed promising results in inhibiting tumor growth in xenograft models of ovarian carcinoma, indicating its potential as a therapeutic agent .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves sulfonylation of the oxazolidine ring, followed by coupling with pyridine-methyl ethanediamide. Key parameters include:

  • Temperature : Maintained between 25–60°C to balance reaction rate and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Catalysts : Base catalysts like triethylamine or DMAP improve sulfonamide bond formation .
  • Reaction time : 12–48 hours, monitored via TLC or HPLC for intermediate purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of sulfonylation and oxazolidine ring integrity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : Resolves stereochemistry of the oxazolidine and benzodioxine moieties .
  • FTIR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. What solubility and stability data are critical for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Data should include kinetic solubility via nephelometry .
  • Stability : Assess degradation under physiological conditions (37°C, pH 7.4) using HPLC-UV over 24–72 hours .
  • Lipophilicity : LogP values (e.g., calculated via shake-flask method) inform membrane permeability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Discrepancies in SAR (e.g., conflicting IC₅₀ values across enzyme assays) require:

  • Molecular docking : Compare binding poses of the sulfonyl-oxazolidine group vs. analogs in target active sites (e.g., kinases, GPCRs) .
  • MD simulations : Evaluate conformational stability of the benzodioxine-pyridine scaffold over 100-ns trajectories .
  • Free energy calculations (MM/GBSA) : Quantify contributions of key residues (e.g., hydrogen bonds with the oxazolidine methyl group) .

Q. What experimental strategies mitigate side reactions during sulfonylation?

Competing reactions (e.g., over-sulfonylation or ring-opening of oxazolidine) are minimized by:

  • Stepwise synthesis : Isolate intermediates (e.g., 3-sulfonyl-oxazolidine) before coupling .
  • Protecting groups : Temporarily shield reactive amines with Boc or Fmoc .
  • Low-temperature quenching : Halt reactions at 50–70% conversion to avoid byproducts .

Q. How can data contradictions in pharmacological assays be systematically addressed?

For inconsistent IC₅₀ or selectivity

  • Assay standardization : Use identical buffer conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (target engagement) .
  • Meta-analysis : Compare results across ≥3 independent labs using standardized compound batches .

Methodological Guidance

Q. What in silico tools predict metabolic liabilities of the benzodioxine-sulfonyl moiety?

  • CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify sites of oxidation (e.g., benzodioxine methylene) .
  • Glucuronidation likelihood : MetaSite models assess sulfonamide conjugation .
  • Reactive metabolite alerts : Derek Nexus flags potential sulfonyl radical formation .

Q. How to design a SAR study balancing synthetic feasibility and structural diversity?

Prioritize analogs based on:

  • Core retention : Modify peripheral groups (e.g., pyridine substituents, ethanediamide linkers) .
  • Parallel synthesis : Use robotic liquid handlers for high-throughput coupling of sulfonyl chlorides .
  • Diversity-oriented libraries : Include isosteres (e.g., replacing benzodioxine with dihydroquinoline) .

Q. Which statistical methods optimize reaction yield and purity?

Apply Design of Experiments (DoE) :

  • Factorial designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) .
  • PAT tools : In-line FTIR or Raman monitors real-time conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.